In-Depth Technical Guide: 2-Chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5)
In-Depth Technical Guide: 2-Chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5)
Executive Summary & Nomenclature Clarification
Nomenclature Clarification: The topic references 2-chloro-N-[1-(4-methylphenyl)propyl]acetamide. However, the provided CAS Registry Number 16634-82-5 unequivocally identifies 2-chloro-N-(4-methylphenyl)acetamide (widely known as 2-chloro-N-(p-tolyl)acetamide or N-(chloroacetyl)-p-toluidine)[1],[2]. The inclusion of a "propyl" group implies an extended alkyl chain at the benzylic position, representing a completely different chemical entity. To maintain strict scientific integrity and authoritative grounding, this whitepaper focuses exclusively on the verified structure, properties, and applications of CAS 16634-82-5 .
CAS 16634-82-5 is a highly versatile bifunctional electrophile used extensively as a building block in organic synthesis and pharmaceutical development[3]. Its unique structural combination of a reactive alpha-chloroalkyl group and a stable, hydrogen-bonding amide linkage makes it an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including nootropic quinazoline derivatives[4], anti-inflammatory benzotriazoles[5], and selective COX-2 inhibitors[6].
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of CAS 16634-82-5 is critical for predicting its behavior in various solvent systems and optimizing downstream reaction conditions.
Table 1: Physicochemical Properties of CAS 16634-82-5
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(4-methylphenyl)acetamide | [2] |
| Common Synonyms | 2-Chloro-N-(p-tolyl)acetamide, N-(Chloroacetyl)-p-toluidine | [1] |
| Molecular Formula | C9H10ClNO | [7] |
| Molecular Weight | 183.63 g/mol | [2] |
| Physical State | White to light yellow powder/crystal | [1] |
| Melting Point | 162.0 °C to 166.0 °C | [1] |
| Purity (GC) | ≥ 98.0% | [1] |
Core Mechanistic Role as a Pharmaceutical Synthon
The synthetic utility of CAS 16634-82-5 stems from its dual-center reactivity:
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The Alpha-Chloroalkyl Center (SN2 Hotspot): The chlorine atom is positioned alpha to a carbonyl group. The electron-withdrawing nature of the carbonyl oxygen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the alpha-carbon. This orbital overlap stabilizes the transition state during nucleophilic attack, making this carbon exceptionally susceptible to bimolecular nucleophilic substitution (SN2) by amines, phenols, and heterocyclic anions[6],[4].
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The Amide Linkage (Structural Anchor): Unlike esters, the amide bond is highly resistant to mild basic conditions (e.g., K2CO3 in DMF). This stability ensures that the amide linkage remains intact during the SN2 displacement of the chloride, allowing the p -tolyl group to be successfully incorporated into the final API framework to serve as a hydrophobic binding determinant[4].
Key Synthetic Workflows and Protocols
As a Senior Application Scientist, it is crucial not just to list steps, but to explain the causality behind the chemistry. The following protocols are designed as self-validating systems.
Protocol 1: Synthesis of CAS 16634-82-5
This protocol utilizes a standard Schotten-Baumann-type nucleophilic acyl substitution[3].
Reagents: p -Toluidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine ( Et3N , 1.2 eq), Dichloromethane (DCM).
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Preparation: Dissolve p -toluidine and Et3N in anhydrous DCM. Cool the reaction flask to 0 °C using an ice bath.
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Causality: Cooling minimizes the risk of thermal runaway and prevents di-acylation. The highly exothermic nature of acyl chloride reactions requires strict temperature control.
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Addition: Add chloroacetyl chloride dropwise over 30 minutes under an inert nitrogen atmosphere.
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Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring selective mono-acylation. Et3N acts as an acid scavenger, neutralizing the generated HCl to prevent it from protonating the unreacted p -toluidine (which would halt the reaction).
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Validation & Workup: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). Once the p -toluidine spot disappears, quench with water. Wash the organic layer sequentially with 1M HCl (to remove residual amines), saturated NaHCO3 (to neutralize acids), and brine. Dry over Na2SO4 and concentrate in vacuo to yield the product[3].
Synthesis of CAS 16634-82-5 via nucleophilic acyl substitution.
Protocol 2: Downstream Application (Synthesis of Quinazoline Nootropics)
CAS 16634-82-5 is used to alkylate quinazolin-4(3H)-one to produce nootropic and antihypoxic agents[4].
Reagents: Quinazolin-4(3H)-one (1.0 eq), CAS 16634-82-5 (1.1 eq), Anhydrous K2CO3 (2.1 eq), Dimethylformamide (DMF).
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Deprotonation: Suspend quinazolin-4(3H)-one and K2CO3 in DMF. Stir at 100–105 °C for 30 minutes[4].
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Causality: DMF is a polar aprotic solvent that efficiently solvates the potassium cation but leaves the quinazolinone anion "naked" and highly nucleophilic. Heating provides the activation energy required for complete deprotonation by the mild base K2CO3 .
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SN2 Displacement: Add CAS 16634-82-5 to the mixture and stir at 100 °C for 1 hour[4].
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Causality: The highly nucleophilic nitrogen of the quinazolinone attacks the alpha-carbon of CAS 16634-82-5. The amide bond of the electrophile remains perfectly stable under these specific basic conditions.
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Isolation: Cool the mixture to room temperature and pour it into ice water. Keep at 0–5 °C for 24 hours.
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Validation: The target API intermediate is highly hydrophobic and will precipitate out of the aqueous DMF mixture. Filter, wash with cold water, and recrystallize from DMF to yield pure N-(4-methylphenyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide[4].
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Downstream SN2 displacement of CAS 16634-82-5 for quinazoline API synthesis.
Safety, Handling, and Environmental Impact
Working with CAS 16634-82-5 requires strict adherence to EHS (Environment, Health, and Safety) protocols due to its reactivity.
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GHS Hazard Classifications: The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)[8],[7].
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Self-Validating Safety Protocol: Always handle within a certified fume hood. The use of nitrile gloves and splash-proof safety goggles is mandatory to prevent severe eye damage and skin sensitization (H317/H318).
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Environmental Toxicity: CAS 16634-82-5 is designated H410 (Very toxic to aquatic life with long-lasting effects)[1],[7]. Aqueous waste streams from workups MUST NOT be discharged into municipal drains. All organic and aqueous waste containing traces of this compound must be collected and disposed of via a licensed chemical incinerator equipped with an afterburner and scrubber[8].
References
- Tokyo Chemical Industry Co., Ltd. (TCI). "2-Chloro-N-(p-tolyl)acetamide | 16634-82-5". TCI Chemicals.
- Chemsrc. "2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5". Chemsrc Database.
- National Institutes of Health (NIH). "2-Chloro-N-(4-methylphenyl)acetamide | C9H10ClNO | CID 27967". PubChem.
- MilliporeSigma. "2-Chloro-N-(p-tolyl)acetamide | 16634-82-5". Sigma-Aldrich.
- Google Patents. "RU2273628C2 - Method for preparing derivatives of phenylacetic acid". Patent Database.
- Google Patents. "RU2507198C1 - Quinazoline derivatives, possessing nootropic and antihypoxic activity". Patent Database.
- New Drug Approvals. "Lumiracoxib…Selective cyclooxygenase-2-(COX-2) inhibitor". Pharmaceutical Synthesis Archives.
- ResearchGate. "Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives". Scientific Literature.
Sources
- 1. 2-Chloro-N-(p-tolyl)acetamide | 16634-82-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2-Chloro-N-(4-methylphenyl)acetamide | C9H10ClNO | CID 27967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RU2273628C2 - Method for preparing derivatives of phenylacetic acid - Google Patents [patents.google.com]
- 4. RU2507198C1 - Quinazoline derivatives, possessing nootropic and antihypoxic activity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. 2-Chloro-N-(p-tolyl)acetamide | 16634-82-5 [sigmaaldrich.com]
- 8. 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5 | Chemsrc [chemsrc.com]
